
Sodium 1-naphthalenesulfonate
Overview
Description
Preparation Methods
Direct Sulfonation of Naphthalene
The direct sulfonation of naphthalene using sulfuric acid or oleum represents the most traditional route to 1-naphthalenesulfonic acid, which is subsequently neutralized to yield the sodium salt. This method relies on controlling reaction conditions to favor the 1-isomer over the thermodynamically stable 2-isomer.
Reaction Mechanism and Conditions
Naphthalene undergoes electrophilic aromatic substitution with sulfur trioxide (SO₃), generated in situ from concentrated sulfuric acid or oleum. The regioselectivity for the 1-position is kinetically controlled at lower temperatures (40–60°C), whereas higher temperatures (>160°C) favor the 2-isomer . A typical procedure involves:
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Dissolving naphthalene in excess sulfuric acid (98%) at 50–60°C.
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Maintaining the reaction for 4–6 hours to ensure complete sulfonation.
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Quenching the mixture in ice water to precipitate 1-naphthalenesulfonic acid.
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Neutralizing the acid with sodium hydroxide (NaOH) to obtain the sodium salt .
Challenges and Optimizations
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Regioselectivity : Achieving >80% 1-isomer purity requires precise temperature control. Prolonged heating shifts the product toward the 2-isomer due to thermodynamic control .
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Byproducts : Over-sulfonation (di-sulfonation) and oxidation byproducts are common. Using oleum (20% SO₃) at 50°C reduces di-sulfonation to <5% .
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Workup : The acidic reaction mixture is neutralized with NaOH, and the product is crystallized from aqueous solution. Excess sodium sulfate (Na₂SO₄) byproduct is removed via recrystallization .
Reduction Sulfonation of 1-Nitronaphthalene
A patented method (CN110372547B) describes the synthesis of sodium 1-amino-4-naphthalenesulfonate, which shares procedural similarities with 1-naphthalenesulfonate preparation. While the target compound differs, the sulfonation and neutralization steps provide insights into advanced regioselective techniques.
Key Steps in the Reduction Sulfonation Process
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Reduction Sulfonation :
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Desalting and Acidification :
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Neutralization and Crystallization :
Adaptability for 1-Naphthalenesulfonate Synthesis
Although designed for an amino-substituted derivative, this method highlights strategies to enhance selectivity:
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Solvent Systems : Polar aprotic solvents (e.g., N,N-dimethylacetamide) improve sulfonation efficiency by stabilizing intermediates .
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Batchwise Reagent Addition : Incremental addition of sulfonating agents minimizes side reactions and improves yield (reported purity: 99.1%) .
Oleum-Mediated Sulfonation with Phase Separation
The synthesis of alkyl naphthalene sulfonates (US5110981A) offers insights into large-scale sulfonation techniques applicable to 1-naphthalenesulfonate. While the patent focuses on alkyl derivatives, its sulfonation protocol can be adapted for monosulfonation.
Process Overview
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Sulfonation :
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Phase Separation :
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Neutralization :
Advantages Over Traditional Methods
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Higher Efficiency : Oleum provides active SO₃, reducing reaction time to 2–3 hours .
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Reduced Byproducts : Phase separation removes excess sulfuric acid, minimizing Na₂SO₄ contamination .
Comparative Analysis of Methods
Parameter | Direct Sulfonation | Reduction Sulfonation | Oleum-Mediated |
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Reactants | Naphthalene, H₂SO₄ | 1-Nitronaphthalene, NaHSO₃ | Naphthalene, oleum |
Temperature (°C) | 40–60 | 108–114 | 80–100 |
Time (h) | 4–6 | 6–9 | 2–3 |
Regioselectivity | 70–80% 1-isomer | >95% (for 4-position) | 75–85% 1-isomer |
Yield | 65–75% | 85–90% | 70–80% |
Purity | 90–95% | 99.1% | 92–96% |
Byproducts | Di-sulfonates, Na₂SO₄ | Inorganic salts | Di-sulfonates |
Industrial and Research Implications
The choice of method depends on application requirements:
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Direct Sulfonation : Cost-effective for bulk production but requires extensive purification.
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Reduction Sulfonation : Ideal for high-purity applications (e.g., pharmaceuticals) but involves complex solvent systems .
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Oleum-Mediated : Balances speed and yield, suitable for surfactant manufacturing .
Recent advancements in continuous-flow reactors and catalytic sulfonation (e.g., using ionic liquids) promise further improvements in selectivity and sustainability.
Chemical Reactions Analysis
Types of Reactions: Sodium 1-naphthalenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) can be used under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Major Products:
Substitution Products: Depending on the reagent used, products such as halogenated or nitrated naphthalenesulfonates can be formed.
Oxidation Products: Oxidation can lead to the formation of naphthoquinones or other oxidized derivatives.
Scientific Research Applications
Construction Industry
Sodium 1-naphthalenesulfonate is primarily utilized as a superplasticizer in concrete formulations. Its ability to reduce water content while maintaining workability enhances the strength and durability of concrete. This property is crucial for modern construction practices, where high-performance concrete is often required.
Property | Effect |
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Water Reduction | Reduces water content by up to 30% |
Workability | Improves flow and placement |
Strength | Increases compressive strength |
Textile Industry
In textiles, this compound acts as a dispersing agent for dyes and pigments. It ensures uniform color distribution and enhances dye penetration, which is essential for achieving vibrant and consistent colors in fabrics.
Application | Benefits |
---|---|
Dye Dispersant | Uniform color distribution |
Colorfastness | Improves resistance to fading |
Brightness | Enhances vibrancy of colors |
Agricultural Formulations
This compound serves as a dispersant in agricultural products such as pesticides and fertilizers. It promotes the uniform distribution of active ingredients, improving their efficacy and absorption by plants.
Application | Function |
---|---|
Pesticides | Enhances dispersion for better efficacy |
Fertilizers | Improves nutrient absorption |
Cosmetic and Personal Care Products
This compound is used in cosmetics as a surfactant and emulsifier. It helps stabilize emulsions, ensuring that oil and water components do not separate, which is vital for product consistency.
Product Type | Role |
---|---|
Makeup | Emulsion stabilizer |
Skin Care | Enhances solubility of ingredients |
Ceramics and Paper Industries
In ceramics, it acts as a deflocculant , aiding in the dispersion of clay particles to improve the workability of ceramic slurries. In the paper industry, it enhances the strength and printability of paper products.
Case Study 1: Concrete Performance Enhancement
A study demonstrated that incorporating this compound into concrete mixtures resulted in a significant increase in compressive strength compared to control samples without the additive. The reduction in water content allowed for denser concrete with improved durability.
Case Study 2: Textile Dyeing Efficiency
Research indicated that using this compound as a dye dispersant improved the uptake of reactive dyes in cotton fabrics by over 20%, leading to better color saturation and uniformity across batches.
Mechanism of Action
The mechanism of action of sodium 1-naphthalenesulfonate primarily involves its role as a surfactant and dispersing agent. The sulfonate group enhances the solubility of hydrophobic compounds in water, facilitating their interaction with other molecules. In chromatography, it aids in the separation of complex mixtures by interacting with specific analytes and altering their retention times .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Sodium 1-naphthalenesulfonate
- CAS No.: 130-14-3
- Molecular Formula : C₁₀H₇NaO₃S
- Molecular Weight : 230.22 g/mol
- Physical Properties : White to pale yellow crystalline solid, water-soluble, melting point 299–301°C .
Comparative Analysis with Similar Sulfonates
Structural and Functional Differences
Positional Isomers: 1- vs. 2-Naphthalenesulfonates
- 1-Naphthalenesulfonate: Sulfonate group at position 1 of naphthalene. 0.43–10.63 µM for other suramin analogues) . Used as a tracer in geothermal studies due to stability in high-salinity environments .
- 2-Naphthalenesulfonate Derivatives: Example: 2,6-Naphthalenedisulfonate (CAS No. 60223-95-2) . Higher sulfonate group density enhances ionic strength, making it suitable for geothermal brine tracing .
Alkyl Chain Modifications
- Dinonyl-Naphthalenesulfonates (e.g., CAS 25322-17-2): Bulky alkyl chains improve surfactant properties and thermal stability . Used in industrial detergents and lubricants, unlike the simpler 1-naphthalenesulfonate .
Sodium Dodecyl Sulfonate (CAS 2386-53-0):
Functional Group Additions
- 8-(Anilino)-1-Naphthalenesulfonate (ANS): Anilino group enables fluorescence enhancement when bound to amyloid fibrils . this compound lacks this probe functionality .
- Suramin Analogues (e.g., NF110, NF023): Multiple sulfonate groups and aromatic cores enable HMGA2-DNA inhibition (IC₅₀: 0.43–10.63 µM) .
Industrial and Environmental Roles
- Thermal Stability: this compound and its dinonyl derivatives tolerate high temperatures, making them ideal for geothermal tracers . Shorter-chain sulfonates (e.g., sodium hexanesulfonate) degrade faster under extreme conditions .
Biological Activity
Sodium 1-naphthalenesulfonate (CAS No. 130-14-3) is a sodium salt of naphthalenesulfonic acid, widely recognized for its diverse applications in various fields, including biochemistry, construction, and cosmetics. This article delves into its biological activity, focusing on its antibacterial properties, safety assessments, and potential applications in various industries.
- Molecular Formula : C₁₀H₈O₃S
- Molecular Weight : 230.21 g/mol
- Purity : ≥98.0% (by HPLC)
Antibacterial Activity
Recent studies have highlighted the significant antibacterial properties of this compound when utilized as a functionalizing agent for silver nanoparticles (AgNPs). The combination of this compound with reduced graphene oxide (rGO) has shown enhanced antibacterial effects compared to traditional stabilizers like polyvinyl pyrrolidone (PVP).
Key Findings:
- Enhanced Stability : this compound-functionalized rGO stabilizes AgNPs more effectively than PVP, leading to prolonged antibacterial activity .
- Low Cytotoxicity : This hybrid material demonstrates low cytotoxicity, making it suitable for applications in antibacterial solutions without significant health risks .
Safety and Toxicological Assessments
The safety profile of this compound has been evaluated in various studies. The Cosmetic Ingredient Review (CIR) panel concluded that while the compound is generally safe for use in cosmetics at concentrations below 2%, there are concerns regarding its potential absorption through the skin and mucous membranes.
Safety Assessment Highlights:
- Absorption Data : Approximately 1% of the applied dose may be absorbed dermally; however, this level of absorption raises concerns depending on the toxicity profile of the compound .
- Genotoxicity Concerns : The CIR panel recommended further studies to assess genotoxicity and potential carcinogenic effects, particularly if significant dermal absorption occurs .
Applications in Industry
This compound serves multiple roles across various industries:
- Construction : It acts as a superplasticizer in concrete formulations, enhancing workability and strength while reducing water content by up to 25% . This property is crucial for improving the fluidity and durability of concrete mixtures.
Application Area | Benefits |
---|---|
Construction | High water-reducing rate, increases strength by up to 110% |
Cosmetics | Acts as a surfactant-hydrotrope |
Agriculture | Used as a dispersant |
Plastics and Rubber | Enhances material properties |
Case Study 1: Antibacterial Efficacy
A study demonstrated that this compound-functionalized AgNPs exhibited superior antibacterial activity against common pathogens compared to non-functionalized AgNPs. The results indicated a significant reduction in bacterial viability, suggesting its potential use in medical applications such as wound dressings or antibacterial coatings.
Case Study 2: Safety Evaluation
In another investigation focusing on cosmetic formulations containing this compound, researchers found that while the ingredient was effective as a surfactant, further research was necessary to fully understand its long-term effects on skin health and potential systemic absorption.
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for Sodium 1-naphthalenesulfonate, and how do reaction conditions influence yield and purity?
- This compound is synthesized via sulfonation of naphthalene followed by neutralization with sodium hydroxide. Key variables include sulfonation temperature (typically 160–180°C), sulfuric acid concentration, and reaction time. Post-synthesis purification via recrystallization or dialysis is critical to remove unreacted naphthalene and sulfuric acid residues. Yield optimization requires balancing stoichiometry and avoiding over-sulfonation, which can produce disulfonated byproducts .
Q. How does sodium hydroxide concentration affect the solubility of this compound in aqueous solutions?
- Experimental studies show that solubility decreases with increasing NaOH concentration due to the common-ion effect. For example, at 300 K, solubility drops from 12.5 wt% in pure water to 4.2 wt% in 10% NaOH. This behavior is critical for designing crystallization protocols or separation processes (e.g., isolating it from 2-naphthalenesulfonate isomers). Dynamic solubility measurement methods under controlled temperatures (276–337 K) are recommended .
Q. What characterization techniques are essential for verifying the structural integrity of this compound?
- Use Fourier-transform infrared spectroscopy (FT-IR) to confirm sulfonate group absorption bands (1180–1200 cm⁻¹ and 1030–1050 cm⁻¹). Nuclear magnetic resonance (¹H NMR) in D₂O should show aromatic protons at δ 7.5–8.5 ppm. Elemental analysis (C, H, S, Na) must align with theoretical values (C10H7NaO3S; molecular weight 230.22). Discrepancies may indicate impurities like residual naphthalene or sodium sulfate .
Q. What safety protocols should researchers follow when handling this compound?
- While toxicity data are limited, assume potential irritancy. Use PPE (gloves, goggles) and ensure proper ventilation. Avoid inhalation of powders. Waste disposal must comply with local regulations for sulfonated aromatic compounds. Storage should be in airtight containers away from strong oxidizers .
Q. How can researchers validate the purity of this compound batches?
- Employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). Compare retention times against certified standards. Thermogravimetric analysis (TGA) can detect moisture or solvent residues. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is advised .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different studies?
- Discrepancies often arise from variations in measurement techniques (e.g., gravimetric vs. spectroscopic methods) or impurities. Replicate experiments using the dynamic method (stirred solutions under isothermal conditions) and validate with the electrolyte nonrandom two-liquid (E-NRTL) thermodynamic model. Cross-check results with independent labs to rule out instrumental bias .
Q. What experimental strategies improve the integration of this compound into functional nanomaterials (e.g., antibacterial composites)?
- This compound enhances nanomaterial dispersibility via π-π interactions with graphene-based materials. For antibacterial AgNP–NA–rGO hybrids, optimize the this compound:AgNO₃ molar ratio (e.g., 1:2) during reduction. Characterize synergistic effects using minimum inhibitory concentration (MIC) assays and reactive oxygen species (ROS) quantification .
Q. How do structural distortions in this compound complexes impact their coordination chemistry?
- X-ray diffraction (XRD) studies of organometallic complexes (e.g., tetraphenylbismuth 1-naphthalenesulfonate hydrate) reveal trigonal-bipyramidal coordination geometry with axial sulfonate groups. Distortions (Bi–O bond lengths: ~2.915 Å) influence catalytic or sensing properties. Computational modeling (DFT) can predict electronic effects of such distortions .
Q. What methodologies address reproducibility challenges in studies involving this compound?
- Ensure subsample homogeneity via protocols from Guidance for Representative Laboratory Analytical Subsamples. Use particle size reduction (e.g., ball milling) and split-sample validation. Report detailed metadata, including pre-treatment steps (e.g., drying at 100°C for 24 hours) and analytical error margins (e.g., ±0.5% for HPLC purity) .
Q. How can this compound’s role in phase-transfer catalysis be optimized for novel organic reactions?
Properties
IUPAC Name |
sodium;naphthalene-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEHAIZHJZLEPQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042394 | |
Record name | Sodium 1-naphthalenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130-14-3, 1321-69-3 | |
Record name | Sodium 1-naphthalenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium naphthalenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenesulfonic acid, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Naphthalenesulfonic acid, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 1-naphthalenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium naphthalene-1-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.525 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sodium naphthalenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.931 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM 1-NAPHTHALENESULFONATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAI7V3C3PN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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